Methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate
CAS No.: 2135332-61-3
Cat. No.: VC17498533
Molecular Formula: C9H7ClFN3O3
Molecular Weight: 259.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2135332-61-3 |
|---|---|
| Molecular Formula | C9H7ClFN3O3 |
| Molecular Weight | 259.62 g/mol |
| IUPAC Name | methyl 2-(6-chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetate |
| Standard InChI | InChI=1S/C9H7ClFN3O3/c1-17-7(15)4-14-9(16)13-3-5(10)2-6(11)8(13)12-14/h2-3H,4H2,1H3 |
| Standard InChI Key | ZXLRUTVZGNWHTG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CN1C(=O)N2C=C(C=C(C2=N1)F)Cl |
Introduction
Chemical Identity and Structural Features
Methyl 2-(6-chloro-8-fluoro-3-oxo- triazolo[4,3-A]pyridin-2(3H)-YL)acetate belongs to the triazolopyridine class, a scaffold renowned for its pharmacological potential. The compound’s molecular formula is C₉H₇ClFN₃O₃, with a molecular weight of 259.62 g/mol . Its structure comprises a pyridine ring fused to a 1,2,4-triazole moiety, substituted at positions 6 and 8 with chlorine and fluorine atoms, respectively. A methyl ester group is attached via an acetoxy linker at position 2 of the triazole ring (Figure 1) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2135332-61-3 |
| Molecular Formula | C₉H₇ClFN₃O₃ |
| Molecular Weight | 259.62 g/mol |
| SMILES | O=C(CN1N=C2C(F)=CC(Cl)=CN2C1=O)OC |
| Topological Polar Surface Area | 83.5 Ų |
The presence of electronegative substituents (Cl, F) and the electron-deficient triazolopyridine system influence its reactivity and interaction with biological targets .
Synthesis and Optimization
Synthetic Routes
The synthesis of methyl 2-(6-chloro-8-fluoro-3-oxo-triazolopyridin-2-yl)acetate typically involves multi-step protocols, as exemplified by analogous triazolopyridine derivatives . A representative pathway (Scheme 1) includes:
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Stille Cross-Coupling: Reaction of halogenated pyridine precursors with organostannanes to introduce heteroaryl groups.
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Hydrazine Cyclization: Treatment with hydrazine to form the triazole ring.
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Esterification: Introduction of the methyl ester group via alkylation or acid-catalyzed esterification .
For instance, 5-chloro-2,3-difluoropyridine may serve as a starting material, undergoing coupling with stannane reagents to install substituents, followed by cyclization and functionalization . Key challenges include controlling regioselectivity during triazole formation and minimizing side reactions from reactive halogen atoms.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Stille Coupling | Pd(OAc)₂, XPhos, 1,4-dioxane, 100°C | 65–75 |
| Hydrazine Cyclization | Hydrazine hydrate, ethanol, reflux | 80–90 |
| Esterification | HATU, DIPEA, DMF, rt | 70–85 |
Purification and Characterization
Crude products are purified via column chromatography or recrystallization. Structural confirmation employs:
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Nuclear Magnetic Resonance (NMR): Distinct signals for aromatic protons (δ 7.5–8.5 ppm), ester carbonyl (δ 3.7 ppm for OCH₃), and fluorine/chlorine-induced splitting .
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Mass Spectrometry (MS): Molecular ion peak at m/z 259.62 (M⁺) with fragments corresponding to Cl/F loss .
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X-ray Crystallography: Resolves the planar triazolopyridine core and substituent orientations .
Spectroscopic and Analytical Data
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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δ 8.21 (d, J = 6.8 Hz, 1H, H-5 pyridine)
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δ 7.89 (s, 1H, H-3 triazole)
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δ 4.72 (s, 2H, CH₂COO)
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δ 3.85 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃):
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δ 168.2 (C=O ester)
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δ 155.1 (C-3 triazole)
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δ 148.9 (C-6 Cl)
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δ 146.3 (C-8 F)
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δ 52.1 (OCH₃)
Fluorine and chlorine atoms induce deshielding in adjacent carbons, corroborated by DEPT and HSQC analyses .
Chromatographic Behavior
HPLC analysis (C18 column, acetonitrile/water) shows a retention time of 12.3 min, with >98% purity at 254 nm .
Applications in Drug Development
Lead Optimization
The compound serves as a precursor for prodrugs or analogs. Hydrolysis of the ester yields carboxylic acid derivatives with enhanced bioavailability .
Structure-Activity Relationship (SAR) Studies
Modifications at positions 6 (Cl) and 8 (F) impact potency. For example:
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